tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 335059-94-4
VCID: VC3010887
InChI: InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

CAS No.: 335059-94-4

Cat. No.: VC3010887

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate - 335059-94-4

Specification

CAS No. 335059-94-4
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
IUPAC Name tert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate
Standard InChI InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18)
Standard InChI Key LVNZSMOJVQTZDJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is identified by CAS No. 335059-94-4 and MDL No. MFCD22690783. This organic compound belongs to the carbamate class of chemicals and incorporates several key functional groups that determine its reactivity and applications .

Molecular Composition

The compound has a defined molecular structure with the following specifications:

PropertyValue
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
IUPAC Nametert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate
CAS Number335059-94-4
MDL NumberMFCD22690783

Structural Features

The molecular architecture of this compound exhibits several distinctive elements:

  • A tert-butyloxycarbonyl (Boc) protecting group, which is commonly employed to protect amine functionalities during organic synthesis

  • An ethyl chain linker connecting two nitrogen atoms

  • A 4-chlorobenzyl group attached to one of the nitrogen atoms

  • A carbamate functional group that provides specific reactivity profiles

The presence of these structural components enables this molecule to participate in various chemical transformations and contributes to its value as a synthetic intermediate.

Physical and Chemical Properties

Physical State and Appearance

Based on the structural characteristics of similar carbamate compounds, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate likely appears as a white to off-white crystalline solid at room temperature. The presence of the chlorobenzyl group contributes to its crystallinity and stability.

Chemical Properties

The compound exhibits reactivity patterns characteristic of carbamates and protected amines:

  • The carbamate group provides stability to the molecule while remaining susceptible to specific deprotection conditions.

  • The secondary amine functionality (connected to the chlorobenzyl group) can participate in nucleophilic substitution reactions.

  • The aromatic chlorine substituent offers opportunities for further functionalization through various coupling reactions.

Synthesis Methods

Reaction Conditions

Based on analogous synthesis procedures seen with similar compounds, the following reaction conditions might be employed:

  • Boc protection: Reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or potassium carbonate in solvents like dichloromethane, THF, or dioxane .

  • Alkylation step: Reaction of the Boc-protected diamine with 4-chlorobenzyl chloride in the presence of a base, potentially using solvents like DMF or acetonitrile.

  • Purification: Column chromatography using silica gel with appropriate solvent systems, or recrystallization techniques.

Alternative Routes

Alternative synthetic approaches might involve:

  • Reductive amination between a Boc-protected aminoethylamine and 4-chlorobenzaldehyde

  • Peptide coupling strategies when incorporating this moiety into larger molecular frameworks

  • Solid-phase synthesis techniques for specialized applications

Applications in Research Chemistry

Role as a Building Block

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate serves as an important building block in organic synthesis, with several potential applications:

  • Peptide synthesis: The protected amine functionality allows controlled incorporation into peptide chains

  • Medicinal chemistry: As an intermediate in the synthesis of compounds with potential pharmacological activity

  • Materials science: As a precursor for specialized polymers and materials

Pharmaceutical Research Applications

When examining similar compounds containing Boc-protected amines and halogenated aromatic groups, potential applications in pharmaceutical research may include:

  • Development of enzyme inhibitors

  • Design of receptor ligands

  • Exploration as a component in potential therapeutic agents

Use in Chemical Probes

The structural features of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate suggest potential applications in the development of chemical probes for biological systems:

Comparative Analysis

Comparison with Similar Compounds

To understand the unique properties of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate, it is valuable to compare it with structurally related compounds:

CompoundKey Structural DifferencePotential Impact on Properties/Applications
tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamateContains fluorophenoxyethyl instead of chlorobenzylamine moietyDifferent electronic properties and potential biological interactions due to fluorine substitution
tert-Butyl (2-aminoethyl)carbamateLacks the chlorobenzyl groupSimpler structure with reduced hydrophobicity and different reactivity profile
tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamateContains bromine instead of chlorineSlightly increased reactivity in coupling reactions due to the more labile C-Br bond

Structure-Property Relationships

The specific structural elements of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate contribute to its chemical behavior in important ways:

  • The tert-butyl group provides steric bulk that influences reaction selectivity

  • The chlorine substituent on the benzyl ring affects electronic distribution and reactivity

  • The ethyl linker provides conformational flexibility that may be important for specific applications

PuritySizeLead Time
95%1g1-3 weeks
95%5g1-3 weeks
95%25g1-3 weeks

These specifications indicate that the compound is available in research quantities suitable for laboratory-scale investigations .

Quality Considerations

When sourcing this compound for research purposes, several quality parameters should be considered:

  • Purity levels (typically 95% or higher for research applications)

  • Analytical documentation (NMR, HPLC, LC-MS)

  • Stability and shelf-life information

  • Batch-to-batch consistency

Analytical Methods

Identification Techniques

Several analytical methods can be employed to confirm the identity and purity of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Infrared (IR) spectroscopy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator